molecular formula C22H27ClN2O3 B5123332 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide

3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B5123332
M. Wt: 402.9 g/mol
InChI Key: UUEQCZGHACNVRM-UHFFFAOYSA-N
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Description

3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide, also known as CPP-115, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a derivative of vigabatrin, an antiepileptic drug that is used to treat refractory epilepsy. CPP-115 has been shown to be a potent inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the metabolism of GABA in the brain.

Mechanism of Action

The mechanism of action of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is based on its ability to inhibit GABA transaminase. GABA transaminase is an enzyme that is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide increases the levels of GABA in the brain, which leads to an increase in inhibitory neurotransmission. This, in turn, leads to a decrease in neuronal activity, which can be beneficial in the treatment of various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide are primarily related to its ability to increase GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. By increasing GABA levels in the brain, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide can lead to a decrease in neuronal activity, which can be beneficial in the treatment of various neurological and psychiatric disorders. 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has been shown to be effective in animal models of epilepsy, anxiety, and depression.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is its potency as a GABA transaminase inhibitor. It has been shown to be more potent than other GABA transaminase inhibitors, such as vigabatrin. This makes it a valuable tool for studying the role of GABA in various neurological and psychiatric disorders. However, one of the limitations of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is its synthetic nature. This makes it more difficult to study in vivo, as it may not have the same pharmacokinetic properties as endogenous compounds.

Future Directions

There are several future directions for the study of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide. One area of research is the development of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide as a potential therapeutic agent for various neurological and psychiatric disorders. Another area of research is the study of the role of GABA in various physiological and pathological processes. Additionally, the development of more potent and selective GABA transaminase inhibitors may lead to the discovery of new therapeutic agents for the treatment of neurological and psychiatric disorders.
Conclusion:
In conclusion, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It is a potent inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. This, in turn, can be beneficial in the treatment of various neurological and psychiatric disorders. 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has several advantages and limitations for lab experiments, and there are several future directions for its study. Overall, 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a valuable tool for studying the role of GABA in various physiological and pathological processes.

Synthesis Methods

3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide can be synthesized using a multi-step process that involves the reaction of vigabatrin with various reagents. The synthesis of 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a complex process that requires expertise in organic chemistry. The detailed synthesis method is beyond the scope of this paper, but it is important to note that 3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide is a synthetic compound that is not found in nature.

Scientific Research Applications

3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide has been extensively studied for its potential therapeutic applications. It has been shown to be a potent inhibitor of GABA transaminase, which leads to an increase in GABA levels in the brain. GABA is an inhibitory neurotransmitter that plays a crucial role in the regulation of neuronal activity. It has been implicated in a wide range of neurological and psychiatric disorders, including epilepsy, anxiety, and depression.

properties

IUPAC Name

3-chloro-N-cyclopentyl-4-[1-(furan-2-ylmethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O3/c23-20-14-16(22(26)24-17-4-1-2-5-17)7-8-21(20)28-18-9-11-25(12-10-18)15-19-6-3-13-27-19/h3,6-8,13-14,17-18H,1-2,4-5,9-12,15H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUEQCZGHACNVRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2=CC(=C(C=C2)OC3CCN(CC3)CC4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-cyclopentyl-4-{[1-(2-furylmethyl)-4-piperidinyl]oxy}benzamide

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